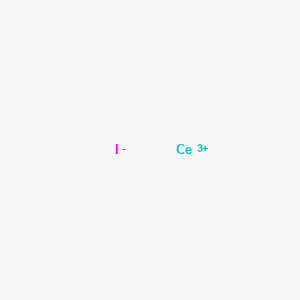
Cerium(3+);iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(3+);iodide, also known as cerium(III) iodide or cerous triiodide, is a chemical compound composed of cerium cations (Ce^3+) and iodide anions (I^-). It has the chemical formula CeI3 and appears as a yellow solid. This compound is soluble in water and acetone and has a melting point of approximately 752-766°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cerium(3+);iodide can be synthesized through the reaction of cerium metal with iodine when heated: [ 2 \text{Ce} + 3 \text{I}_2 \rightarrow 2 \text{CeI}_3 ] Another method involves the reaction of cerium with mercury(II) iodide at high temperatures: [ 2 \text{Ce} + 3 \text{HgI}_2 \rightarrow 2 \text{CeI}_3 + 3 \text{Hg} ]
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Cerium(3+);iodide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to cerium(IV) compounds.
Reduction: It can be reduced to cerium(II) iodide under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as peroxodisulfate or bismuthate.
Reduction: Metallic cerium under vacuum at high temperatures (800-900°C).
Substitution: Reactions with other halides like fluorides, chlorides, or bromides.
Major Products
Oxidation: Cerium(IV) iodide.
Reduction: Cerium(II) iodide.
Substitution: Corresponding cerium halides (e.g., cerium(III) fluoride, cerium(III) chloride).
Applications De Recherche Scientifique
Cerium(3+);iodide has several scientific research applications, including:
Chemistry: Used as a starting material for organocerium compounds and as a reagent in organic synthesis.
Biology: Employed in the study of biological systems due to its unique properties.
Medicine: Utilized as a pharmaceutical intermediate in the development of new drugs.
Industry: Applied in the production of high-purity cerium compounds for various industrial processes.
Mécanisme D'action
The mechanism of action of cerium(3+);iodide involves its ability to participate in redox reactions, where it can either donate or accept electrons. This property makes it useful in various catalytic processes and as a reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Cerium(3+);iodide can be compared with other cerium halides, such as cerium(III) fluoride, cerium(III) chloride, and cerium(III) bromide. These compounds share similar properties but differ in their reactivity and applications:
Cerium(III) fluoride (CeF3): Used in the production of fluoride glasses and as a catalyst in organic reactions.
Cerium(III) chloride (CeCl3): Commonly used as a Lewis acid catalyst in organic synthesis.
Cerium(III) bromide (CeBr3): Employed in the preparation of other cerium compounds and as a reagent in chemical reactions.
This compound is unique due to its specific reactivity with iodine and its applications in the synthesis of organocerium compounds and pharmaceutical intermediates.
Propriétés
Formule moléculaire |
CeI+2 |
|---|---|
Poids moléculaire |
267.020 g/mol |
Nom IUPAC |
cerium(3+);iodide |
InChI |
InChI=1S/Ce.HI/h;1H/q+3;/p-1 |
Clé InChI |
VAFOYLVNCTVRSB-UHFFFAOYSA-M |
SMILES canonique |
[I-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14765803.png)
![Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14765804.png)

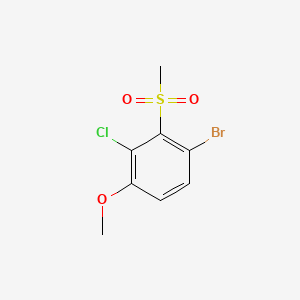
![14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14765813.png)
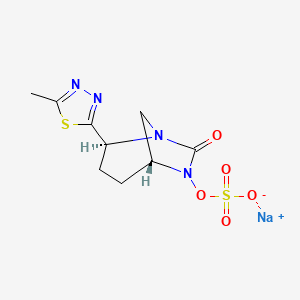




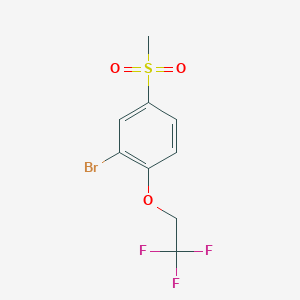

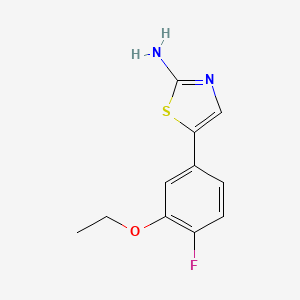
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)
